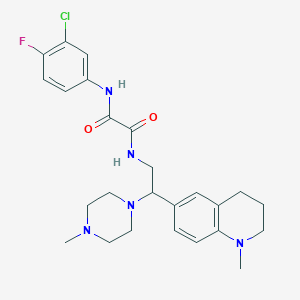![molecular formula C18H21N3O2 B2900914 benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 956627-43-3](/img/structure/B2900914.png)
benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H21N3O2 . It is part of the imidazole group, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. The compound has a molecular weight of 311.39 .Wissenschaftliche Forschungsanwendungen
BIPc has been studied for its potential applications in the treatment of various diseases and disorders. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. BIPc has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It has also been studied as a potential treatment for diabetes, obesity, and cardiovascular diseases.
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Based on the known activities of imidazole derivatives , it can be inferred that the compound could potentially have a range of effects depending on the specific target and biological context.
Vorteile Und Einschränkungen Für Laborexperimente
BIPc has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications. It is also relatively stable and can be stored for long periods of time. However, there are some limitations for using BIPc in laboratory experiments. It is expensive, and it is not very soluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of BIPc. It could be further studied for its potential applications in the treatment of various diseases and disorders. It could also be studied for its potential use as an antioxidant and neuroprotective agent. Additionally, it could be studied for its potential applications in drug delivery, as it has been found to have the ability to cross the blood-brain barrier. Finally, it could be studied for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Synthesemethoden
BIPc can be synthesized using a two-step reaction. In the first step, 1-methyl-2-pyrrolidinone is reacted with 1-imidazolecarboxaldehyde in the presence of a base to form an imidazolium salt. In the second step, the imidazolium salt is reacted with benzyl bromide in the presence of a base to yield BIPC.
Eigenschaften
IUPAC Name |
benzyl 2-[(E)-3-imidazol-1-ylprop-1-enyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(23-14-16-6-2-1-3-7-16)21-12-5-9-17(21)8-4-11-20-13-10-19-15-20/h1-4,6-8,10,13,15,17H,5,9,11-12,14H2/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNMUDGJWOZWLV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(azepan-1-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide](/img/structure/B2900831.png)
![2-Chloro-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]acetamide](/img/structure/B2900832.png)



![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2900837.png)
![8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2900838.png)
![ethyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2900841.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2900842.png)

![2-[(3-Chlorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2900848.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)
![1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)
